molecular formula C15H11Cl2N5O B12920063 3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide CAS No. 55096-68-9

3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide

Cat. No.: B12920063
CAS No.: 55096-68-9
M. Wt: 348.2 g/mol
InChI Key: GSZOCXHADICCBT-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide is a chemical compound with the molecular formula C15H11Cl2N5O. It is a derivative of benzamide and quinazoline, characterized by the presence of two chlorine atoms and two amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,4-diaminoquinazoline in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

    Preparation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride.

    Formation of the target compound: The 3,4-dichlorobenzoyl chloride is then reacted with 2,4-diaminoquinazoline in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and quinazoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

55096-68-9

Molecular Formula

C15H11Cl2N5O

Molecular Weight

348.2 g/mol

IUPAC Name

3,4-dichloro-N-(2,4-diaminoquinazolin-6-yl)benzamide

InChI

InChI=1S/C15H11Cl2N5O/c16-10-3-1-7(5-11(10)17)14(23)20-8-2-4-12-9(6-8)13(18)22-15(19)21-12/h1-6H,(H,20,23)(H4,18,19,21,22)

InChI Key

GSZOCXHADICCBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl

Origin of Product

United States

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